

4-Chloro-2-(methylsulfonyl)pyrimidine melting point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-(methylsulfonyl)pyrimidine

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An In-Depth Technical Guide to **4-Chloro-2-(methylsulfonyl)pyrimidine**: Properties, Applications, and Core Methodologies

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of **4-Chloro-2-(methylsulfonyl)pyrimidine**, a key heterocyclic intermediate in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in pharmaceutical development, this guide delves into the compound's critical physicochemical properties, its strategic importance as a synthetic building block, and the rigorous methodologies required for its characterization, with a specific focus on its melting point.

Introduction: The Strategic Importance of a Versatile Pyrimidine Intermediate

4-Chloro-2-(methylsulfonyl)pyrimidine (CAS No. 97229-11-3) is a highly reactive heterocyclic compound that has garnered significant attention in the fields of medicine, materials science, and agrochemicals.^[1] Its structure, featuring a pyrimidine core functionalized with both a reactive chlorine atom and a potent electron-withdrawing methylsulfonyl group, makes it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules.^[2]

The pyrimidine scaffold is a cornerstone in numerous pharmaceuticals, while the sulfonyl group can influence electronic properties and participate in various chemical transformations.[2] The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, providing a direct handle for chemists to introduce diverse functionalities and build elaborate molecular architectures.[2] This inherent reactivity is frequently exploited in the development of novel therapeutics, most notably in the creation of kinase inhibitors for cancer therapy.[2][3] This guide will provide the foundational data and protocols necessary for the effective use and characterization of this pivotal compound.

Physicochemical and Structural Characteristics

Accurate characterization of a compound's physical properties is fundamental to its application in synthesis and development. The key properties of **4-Chloro-2-(methylsulfonyl)pyrimidine** are summarized below. The melting point, a critical indicator of purity, is consistently reported in the range of 87-89°C.[4]

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 97229-11-3 | [1][5] |
| Molecular Formula | C ₅ H ₅ ClN ₂ O ₂ S | [5][6] |
| Molecular Weight | 192.62 g/mol | [5] |
| Melting Point | 87-89 °C | [4] |
| Boiling Point | 371.1 °C at 760 mmHg | |
| Appearance | Solid | |
| IUPAC Name | 4-chloro-2-(methylsulfonyl)pyrimidine | [5] |
| InChIKey | BWVZLXTZQHILRC-UHFFFAOYSA-N | [5] |
| Purity (Typical) | >98% | |

Chemical Structure Diagram

Caption: Chemical structure of **4-Chloro-2-(methylsulfonyl)pyrimidine**.

Synthesis and Reactivity

4-Chloro-2-(methylsulfonyl)pyrimidine is typically synthesized via a straightforward two-step process. The common starting material is 4-chloro-2-(methylthio)pyrimidine.^[7] This precursor undergoes an oxidation reaction, which converts the methylthio group (-SCH₃) into the methylsulfonyl group (-SO₂CH₃).^{[1][8]} Reagents such as hydrogen peroxide with a catalyst like ammonium molybdate are often employed for this transformation.^[1]

The resulting product is a powerful electrophile. The two key reactive sites are:

- **C4-Position:** The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This is the primary site for introducing diversity in drug discovery campaigns.
- **C2-Position:** The methylsulfonyl group is also a strong leaving group, and its displacement can be achieved under specific conditions, offering a secondary site for functionalization.^[8]

This dual reactivity makes the compound a valuable linchpin in convergent synthetic strategies.

Protocol: High-Precision Melting Point Determination

The melting point is a definitive physical property that serves as a primary indicator of a compound's identity and purity. A sharp melting range (typically $\leq 1^{\circ}\text{C}$) suggests high purity, whereas a broad and depressed range indicates the presence of impurities. The following protocol ensures an accurate and reproducible determination.

Principle of the Method

This procedure utilizes a digital melting point apparatus with a heated block and integrated visual detection. The sample is heated at a controlled rate, and the temperatures at which the first droplet of liquid appears (onset) and the entire sample becomes liquid (clear point) are recorded as the melting range.

Materials and Equipment

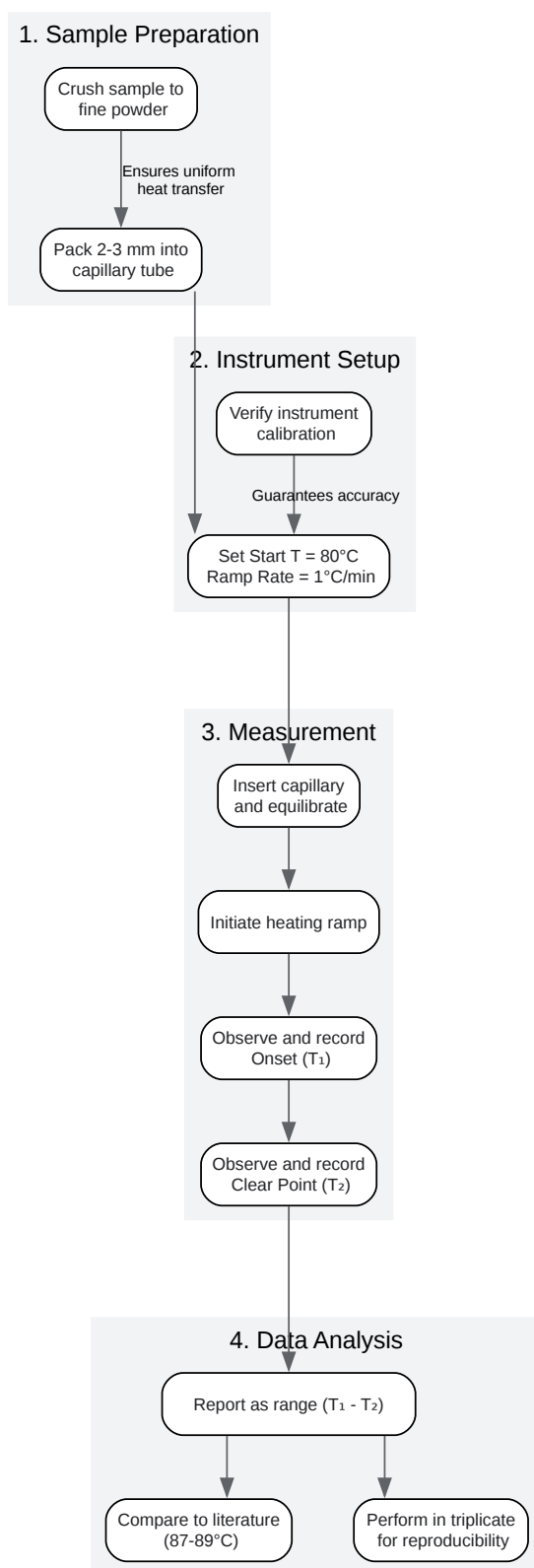
- **4-Chloro-2-(methylsulfonyl)pyrimidine** sample
- Digital melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or equivalent)
- Capillary tubes (one end sealed)
- Spatula
- Mortar and pestle
- Watch glass

Step-by-Step Experimental Workflow

- Sample Preparation (The "Why": Homogeneity is Key)
 - Place a small amount (~10-20 mg) of the crystalline **4-Chloro-2-(methylsulfonyl)pyrimidine** onto a clean, dry watch glass.
 - Gently crush the sample into a fine, uniform powder using a mortar and pestle. Causality: A fine powder ensures efficient and uniform heat transfer throughout the sample, preventing localized superheating and leading to a sharper, more accurate melting range.
- Capillary Loading (The "Why": Proper Packing Prevents Errors)
 - Tap the open end of a capillary tube into the powdered sample to collect a small amount.
 - Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.
 - Aim for a packed sample height of 2-3 mm. Causality: An insufficient sample height makes visual detection difficult, while an excessive amount creates a thermal gradient within the sample, leading to a broadened melting range.
- Apparatus Setup and Calibration (The "Why": Trustworthiness Requires Validation)

- Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting point of 87-89°C. This is a self-validating step to guarantee instrument accuracy.
- Set the starting temperature to ~80°C (5-7°C below the expected melting point).
- Set the heating rate (ramp rate) to 1°C per minute. Causality: A slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring that the temperature of the heating block accurately reflects the temperature of the sample.
- Measurement Execution
 - Insert the packed capillary tube into the heating block of the apparatus.
 - Allow the block to reach the starting temperature and equilibrate for 1-2 minutes.
 - Initiate the heating ramp.
 - Observe the sample closely through the magnified viewing port.
 - Record the Onset Temperature (T_1): The temperature at which the first sign of melting (formation of a liquid droplet) is observed.
 - Record the Clear Point Temperature (T_2): The temperature at which the last solid crystal melts, and the sample is completely transformed into a transparent liquid.
- Data Reporting and Analysis
 - Report the result as a melting range ($T_1 - T_2$). For a pure sample of **4-Chloro-2-(methylsulfonyl)pyrimidine**, this should be within the 87-89°C range and span no more than 1-2°C.
 - Perform the measurement in triplicate to ensure reproducibility and report the average range.

Workflow Diagram



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Caption: Workflow for the precise determination of melting point.

Safety, Handling, and Storage

As a reactive chemical intermediate, **4-Chloro-2-(methylsulfonyl)pyrimidine** requires careful handling. Adherence to established safety protocols is mandatory.

- Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[\[5\]](#)
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety goggles.[\[9\]](#)
[\[10\]](#)
- Handling: Avoid generating dust.[\[9\]](#) Wash hands thoroughly after handling.[\[10\]](#) Prevent contact with skin, eyes, and clothing.
- First Aid Measures:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[\[11\]](#) Remove contaminated clothing.
 - Eye Contact: Rinse cautiously with water for several minutes.[\[10\]](#) If irritation persists, seek medical attention.
 - Inhalation: Move the person to fresh air.[\[11\]](#) If breathing is difficult, administer oxygen.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[10\]](#) Recommended storage temperatures range from 2-8°C[\[4\]](#) to -20°C to maintain long-term stability, protected from moisture and under an inert atmosphere.

Conclusion

4-Chloro-2-(methylsulfonyl)pyrimidine is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, particularly its melting point of 87-89°C, serve as a reliable benchmark for purity and quality control. Understanding its synthesis, reactivity, and the precise protocols for its characterization empowers researchers to leverage its full potential in the discovery and development of next-

generation pharmaceuticals. The methodologies and data presented in this guide provide a robust framework for the safe and effective application of this important synthetic intermediate.

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References

- 1. 4-Chloro-2-(methylsulfonyl)pyrimidine | 97229-11-3 [chemicalbook.com]
- 2. nbinnno.com [nbinnno.com]
- 3. 4-Chloro-2-(methylsulfonyl)pyrimidine | 97229-11-3 | FC142333 [biosynth.com]
- 4. 4-Chloro-2-(methylsulfonyl)pyrimidine | 97229-11-3 [m.chemicalbook.com]
- 5. 4-Chloro-2-(methylsulfonyl)pyrimidine | C₅H₅ClN₂O₂S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-(methylsulfonyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [4-Chloro-2-(methylsulfonyl)pyrimidine melting point]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631253#4-chloro-2-methylsulfonyl-pyrimidine-melting-point]

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